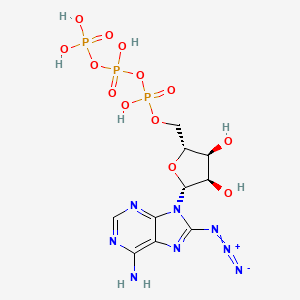

8-Azido-ATP

Beschreibung

Significance of Nucleotide Analogs in Studying Biomolecular Interactions

Nucleotide analogs, which are structurally similar to natural nucleotides like ATP, are indispensable tools for probing the intricate world of biomolecular interactions. By mimicking the natural ligand, these analogs can bind to the same sites on proteins. However, slight modifications to their structure allow them to serve as reporters or to form covalent bonds with the protein, providing invaluable information about the binding pocket and the mechanism of interaction.

Overview of Photoaffinity Labeling Methodology

The methodology of photoaffinity labeling involves several key steps. First, a photoaffinity probe, such as 8-Azido-ATP, is introduced to a biological system containing the protein of interest. nih.gov The probe, designed to mimic the natural ligand (in this case, ATP), binds non-covalently to the protein's active site. biologiachile.cl Upon irradiation with UV light, the photoreactive group on the probe is activated, generating a highly reactive intermediate, typically a nitrene. biologiachile.clbaseclick.eu This reactive species then forms a stable, covalent bond with nearby amino acid residues within the binding site. nih.govbaseclick.eu Subsequent analysis, often involving techniques like SDS-PAGE and mass spectrometry, allows for the identification of the labeled protein and the specific amino acids involved in binding. nih.gov

Historical Context of this compound Development as a Biochemical Tool

The development of 8-azidoadenosine derivatives, including this compound, marked a significant advancement in the field of photoaffinity labeling. The synthesis of 8-azidoadenosine 5'-triphosphate provided researchers with a powerful tool to investigate ATP-binding proteins. biologiachile.cl Early studies demonstrated its utility in labeling the F1-ATPase from Micrococcus luteus, where it was shown to bind specifically to the β subunit. biologiachile.cl This pioneering work paved the way for the widespread use of this compound in identifying and characterizing a vast array of ATP-dependent enzymes and transporters.

Eigenschaften

IUPAC Name |

[[(2R,3S,4R,5R)-5-(6-amino-8-azidopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N8O13P3/c11-7-4-8(14-2-13-7)18(10(15-4)16-17-12)9-6(20)5(19)3(29-9)1-28-33(24,25)31-34(26,27)30-32(21,22)23/h2-3,5-6,9,19-20H,1H2,(H,24,25)(H,26,27)(H2,11,13,14)(H2,21,22,23)/t3-,5-,6-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQISXOFEOCLOCT-UUOKFMHZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C(=N2)N=[N+]=[N-])C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C(=N2)N=[N+]=[N-])[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N8O13P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10968460 | |

| Record name | 8-Azido-9-[5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10968460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

548.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53696-59-6 | |

| Record name | 8-Azidoadenosine 5'-triphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053696596 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Azido-9-[5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10968460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Principles of Photoaffinity Labeling with 8-azido-atp

Photoreactivity of the Azido Group and Nitrene Generation

The fundamental principle of photoaffinity labeling with 8-azido-ATP hinges on the photochemical properties of the aromatic azide group. mdpi.com When exposed to UV light, typically at wavelengths around 281 nm, the 8-azido group absorbs energy and undergoes photolysis. baseclick.eujenabioscience.comjenabioscience.com This process leads to the extrusion of molecular nitrogen (N2) and the generation of a highly reactive and electron-deficient intermediate known as a nitrene. nih.govontosight.ai

The nitrene exists in two spin states: a singlet state and a triplet state. The initially formed singlet nitrene is extremely reactive but can undergo intersystem crossing to the more stable triplet state. mdpi.com The singlet nitrene is known to rapidly tautomerize to form a closed adenosine diazaquinodimethane in less than 400 femtoseconds in aqueous solutions. acs.org This high reactivity is crucial for the effectiveness of photoaffinity labeling, as it allows for rapid reaction with nearby molecules. ucdavis.edu

The generation of the nitrene is a critical step, transforming the non-covalently bound this compound into a reactive species capable of forming a permanent covalent linkage with its binding partner. baseclick.eu The choice of irradiation wavelength is important to maximize nitrene generation from the azido group while minimizing potential photodamage to the biological sample. d-nb.info

Covalent Cross-linking to Proximal Biomolecules

Once generated, the highly reactive nitrene intermediate can react with a variety of chemical bonds present in the side chains of amino acid residues within the ATP-binding site of a protein. nih.gov This lack of selectivity is a significant advantage, as the nitrene can insert into C-H, N-H, and O-H bonds, which are abundant in proteins. This broad reactivity increases the probability of successful covalent cross-linking to the target protein.

The covalent bond formation is essentially a "snapshot" of the non-covalent interaction between this compound and the protein at the moment of UV irradiation. ucdavis.edu This irreversible cross-linking event allows for the stable labeling of the ATP-binding protein, facilitating its identification and the localization of the binding site. ontosight.ai For instance, studies have shown that this compound can covalently label specific subunits of complex enzymes, such as the β subunit of F1-ATPase and the Kir6.2 subunit of the ATP-sensitive K+ channel. biologiachile.clox.ac.uk In some cases, the reactive nitrene can even react with amino acids on an adjacent subunit if the binding site is located at a protein-protein interface. nih.gov

Specificity and Efficiency Considerations in Photoincorporation

The success of a photoaffinity labeling experiment with this compound depends on both the specificity and the efficiency of the photoincorporation process.

Specificity refers to the ability of the probe to label the intended target site selectively. A key factor influencing specificity is the affinity of this compound for the ATP-binding site. In many cases, this compound acts as a competitive inhibitor with respect to ATP, indicating that it binds to the same site. nih.gov The specificity of labeling can be confirmed through competition experiments where the presence of excess ATP prevents the photoincorporation of this compound. ucdavis.eduox.ac.uk However, non-specific labeling can occur if the concentration of the photoprobe is too high or if the generated nitrene has a longer lifetime, allowing it to diffuse from the binding site and react with other parts of the protein or even other molecules. ucdavis.edubiologiachile.cl

Efficiency relates to the yield of the covalent cross-linking reaction. The efficiency of photoincorporation can be influenced by several factors, including the quantum yield of nitrene formation, the reactivity of the nitrene with its immediate environment, and the geometry of the binding pocket. While not every binding event leads to a covalent bond, the high reactivity of the nitrene generally ensures a reasonable yield. ucdavis.edu For example, it has been demonstrated that a significant percentage of available nucleotide-binding sites can be covalently labeled with this compound after short exposure to UV light. pnas.org The efficiency can be enhanced under certain conditions, as seen with the Arp2/3 complex, where the yield of photoincorporation was greatly increased when using 8-azido-[γ-32P]ATP instead of ATP. nih.gov

| Parameter | Description | Relevance to this compound Labeling |

| Affinity (Kd or Ki) | The dissociation or inhibition constant, indicating the strength of binding of this compound to the target protein. | A lower value indicates tighter binding, which is crucial for specific labeling of the intended site. ucdavis.edunih.gov |

| UV Wavelength (λmax) | The wavelength of UV light at which the azido group shows maximum absorbance. | For this compound, the λmax is 281 nm. Using this wavelength maximizes nitrene generation while minimizing damage to the protein. baseclick.eujenabioscience.comjenabioscience.com |

| Photoincorporation Yield | The percentage of target protein molecules that become covalently labeled by this compound upon UV irradiation. | This is a measure of the efficiency of the cross-linking reaction and can be influenced by various factors. pnas.orgnih.gov |

| Specificity of Labeling | The degree to which this compound covalently binds to the intended ATP-binding site versus other sites. | Assessed through competition experiments with ATP and analysis of labeled protein fragments. biologiachile.clox.ac.uknih.gov |

Strategies for 8-azido-atp Derivatization and Advanced Probe Design

Synthesis of Radiolabeled 8-Azido-ATP Analogs (e.g., [α-³²P], [γ-³²P])

The introduction of radioactive isotopes, particularly Phosphorus-32 (³²P), into this compound creates highly sensitive probes for identifying and quantifying nucleotide-binding proteins, even at low expression levels. The position of the ³²P label, either on the alpha (α) or gamma (γ) phosphate, is crucial and is selected based on the specific biochemical question being addressed.

Enzymatic Synthesis: Enzymatic methods are widely employed for the synthesis of radiolabeled this compound, offering high specificity and yield.

[γ-³²P]this compound: A straightforward, single-step procedure has been developed for synthesizing carrier-free [γ-³²P]this compound. carlroth.com This method utilizes 8-azido-ADP as a phosphoryl acceptor in an enzymatic reaction involving the conversion of 1,3-diphosphoglyceric acid to 3-phosphoglycerate. carlroth.com This approach is efficient and yields a final product that does not require further purification. carlroth.com

[α-³²P]this compound: Analogs labeled at the alpha phosphate, such as [α-³²P]this compound, have been used to photolabel a variety of proteins. pnas.org For instance, it was instrumental in identifying VP1 as the RNA-dependent RNA polymerase of the rotavirus. caymanchem.comcaymanchem.com In these experiments, single-shelled virus particles were irradiated with UV light in the presence of [α-³²P]this compound, leading to the specific radiolabeling of the VP1 protein. caymanchem.com

Chemo-enzymatic Synthesis: A combination of chemical and enzymatic steps can also be used to produce ³²P-labeled analogs. This approach allows for the synthesis of more complex, bifunctional probes containing a photoreactive 8-azidoadenosine group at one end and a radiolabel at the other, yielding high-specific-activity products. nih.gov

| Radiolabeled Analog | Synthesis Method | Key Precursors | Primary Application Example |

| [γ-³²P]this compound | Enzymatic | 8-Azido-ADP, 1,3-diphosphoglyceric acid | Photoaffinity labeling of ATP-binding proteins. carlroth.com |

| [α-³²P]this compound | Enzymatic / Chemo-enzymatic | This compound, [α-³²P]dATP | Photoaffinity labeling of rotavirus VP1 RNA polymerase. pnas.orgcaymanchem.com |

| ³²P-labeled 8-azido photoaffinity analogs | Chemical and Enzymatic | Commercially available components | Probing adenosine and adenylate kinases. nih.gov |

Development of Fluorescent this compound Probes (e.g., 8-Azido-2'-O-dansyl-ATP)

Fluorescent this compound analogs are powerful tools that combine the photo-crosslinking capability of the azido group with the spectroscopic sensitivity of a fluorophore. These probes allow for the real-time monitoring of nucleotide binding and conformational changes in proteins.

8-Azido-1,N⁶-etheno-ATP (8-N₃-ε-ATP): This dual-function analog is both fluorescent and photoreactive. nih.govbaseclick.eumedchemexpress.comnih.gov It is synthesized by reacting this compound with chloroacetaldehyde under mild conditions that preserve the triphosphate chain. medchemexpress.com The resulting compound has been successfully used to label the β subunit of F₁-ATPase from Micrococcus luteus. medchemexpress.com Upon photoaffinity labeling and subsequent separation of the enzyme's subunits, fluorescence is predominantly detected at the position of the β subunit, confirming it as a primary nucleotide-binding subunit. biologiachile.cl

8-Azido-2'-O-dansyl-ATP: This probe incorporates a dansyl group, an environment-sensitive fluorophore, at the 2'-position of the ribose ring. glpbio.combioscience.co.uk It was synthesized to serve as a photoaffinity reagent for monitoring the active sites of kinases and ATPases. glpbio.com When used to study adenylate kinase, the probe acted as a competitive inhibitor in the dark and an irreversible inactivator upon UV illumination. glpbio.com The fluorescence of the enzyme-bound probe was enhanced upon the addition of AMP, indicating that AMP binding induces a conformational change at the ATP binding site. glpbio.com

| Fluorescent Probe | Fluorophore | Attachment Site | Key Research Finding |

| 8-Azido-1,N⁶-etheno-ATP | 1,N⁶-etheno | Adenine Ring | Covalently labels the β subunit of F₁-ATPase, enabling fluorescent detection of the binding site. medchemexpress.combiologiachile.cl |

| 8-Azido-2'-O-dansyl-ATP | Dansyl | 2'-Ribose | Functions as a molecular probe to monitor ligand-induced conformational changes at the active site of adenylate kinase. glpbio.com |

Biotinylation and Other Affinity Tagging Strategies (e.g., this compound-γ-Biotin)

Attaching an affinity tag, most commonly biotin, to this compound creates a trifunctional probe: an ATP analog for binding, a photoactivatable azido group for covalent cross-linking, and a biotin tag for the subsequent detection and enrichment of labeled proteins.

This compound-γ-Biotin: In this analog, a biotin moiety is attached to the terminal (gamma) phosphate of this compound via a linker arm. jenabioscience.comjenabioscience.com This non-hydrolyzable probe has been used to investigate ATP binding in transporter proteins. pnas.orgjenabioscience.com For example, it was used to label the Transporter associated with Antigen Processing (TAP), where it preferentially labeled the TAP1 subunit. pnas.org This probe is detected using streptavidin conjugated to an enzyme like horseradish peroxidase (HRP). pnas.orgnih.gov

8-Azido-3'-biotinyl-ATP: An alternative strategy involves attaching the biotin tag to the 3'-position of the ribose. This is achieved through the esterification of biotin with this compound. researchgate.net This probe was developed for its stability and ease of detection and has been used to demonstrate the direct, ANP-dependent binding of ATP to the kinase homology domain of the natriuretic peptide receptor-A. researchgate.net

N⁶-Biotinylated-8-azido-adenosine Probes: In a more complex design, a probe was synthesized featuring the photoactivatable 8-azido group and a biotin tag attached to the N⁶ position of the adenine base. plos.org This modular synthesis strategy provides a versatile platform for creating various 5'-substituted adenosine-ribose probes for the global profiling of nucleotide-binding proteins. plos.org

These biotinylated reagents are invaluable for affinity pull-down experiments followed by mass spectrometry to identify novel ATP-binding proteins from complex cellular lysates. nih.govplos.org

| Biotinylated Probe | Biotin Attachment Site | Synthesis Strategy | Application Example |

| This compound-γ-Biotin | Gamma (γ) Phosphate | Linker chemistry to terminal phosphate | Photoaffinity labeling of TAP and SVOP proteins. pnas.orgnih.gov |

| 8-Azido-3'-biotinyl-ATP | 3'-Ribose | Esterification of biotin to the ribose | Probing the ATP-binding site of the natriuretic peptide receptor-A. researchgate.net |

| N⁶-Biotinylated-8-azido-adenosine | N⁶-Adenine | Multi-step chemical synthesis | Global-scale profiling of adenosine-binding proteins. plos.org |

Integration with Click Chemistry Methodologies (e.g., SPAAC, CuAAC)

The azide group on this compound is not only useful for photo-crosslinking but also serves as a chemical handle for bioorthogonal "click chemistry" reactions. medchemexpress.commedchemexpress.commedchemexpress.com This allows for a two-step labeling strategy: first, the this compound analog binds to or is incorporated by a target biomolecule, and second, a reporter molecule (e.g., a fluorophore or biotin) bearing a complementary alkyne group is "clicked" on. This approach avoids the use of bulky, pre-modified ATP analogs that may not be accepted by the target protein.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient click reaction, though the requirement for a copper catalyst can be a concern due to its toxicity in living systems. medchemexpress.commedchemexpress.comnih.gov

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the need for a toxic catalyst, SPAAC utilizes a strained cyclooctyne (e.g., DBCO, BCN) that reacts spontaneously with the azide group. carlroth.combaseclick.eumedchemexpress.commedchemexpress.com This copper-free click chemistry is fully biocompatible and ideal for applications in living cells. nih.govbaseclick.eu

A significant advancement in this area involves the reaction of this compound with various cyclooctynes, which results in the formation of inherently fluorescent triazole products. nih.govfiu.edu This "light-up" property means a separate fluorophore is not needed. The reaction between this compound and a fused cyclopropyl cyclooctyne proceeds efficiently in aqueous solution, creating a fluorescent triazole adduct. nih.govfiu.edu This strategy has been successfully applied to the direct fluorescent imaging of ATP-dependent processes in living MCF-7 cancer cells, demonstrating the power of combining this compound with SPAAC for dynamic cellular studies. nih.govfiu.edu

Rational Design of Modified this compound Analogs for Specific Applications

The rational design of this compound analogs involves strategically modifying its structure to tailor its properties for specific research goals. A key consideration in this design is the conformational preference of the resulting analog. Unlike ATP, which preferentially adopts an anti-conformation, the bulky azido group at the C8 position forces the adenine base into a syn-conformation. biologiachile.cl This altered geometry can affect how the analog interacts with the nucleotide-binding site of a target protein.

Researchers have exploited this and other features to create highly specialized probes:

Monofunctional Probes: Standard [α-³²P]this compound or fluorescent 8-N₃-ε-ATP are designed with a single reactive group to identify nucleotide-binding subunits within a protein complex. biologiachile.cl For example, their use with F₁-ATPase from various sources consistently demonstrated that the β subunit contains the catalytic binding site, while also revealing interactions with the α subunit, suggesting the binding pocket lies at an α-β subunit interface. biologiachile.clnih.gov

Bifunctional Probes: More complex, bifunctional analogs have been synthesized to probe the spatial arrangement of subunits within an enzyme. An example is 3'-arylazido-8-azido-ATP , which contains two distinct photoactivatable azido groups. biologiachile.clnih.gov One azido group is at the C8 position of the adenine ring, while a second aryl-azido group is attached at the 3' position of the ribose. biologiachile.clnih.gov Upon UV irradiation, this probe was used to induce specific cross-links between the α and β subunits of F₁-ATPase. nih.gov This result provided strong evidence that the catalytic nucleotide-binding site is located at the interface between these two subunits, facilitating the direct subunit-subunit interactions required for ATP hydrolysis and synthesis. nih.gov

The design of such probes, which considers factors like conformational preference, the nature and position of the reporter tag, and the inclusion of multiple reactive groups, allows for sophisticated experiments to dissect the intricate mechanisms of ATP-dependent enzymes. biologiachile.clescholarship.org

Elucidation of ATP-Binding Domains in Enzymes

The primary application of this compound in research is the identification of ATP-binding domains in various enzymes. By substituting for ATP, this analog can be cross-linked to the active site, enabling researchers to pinpoint specific regions and even individual amino acid residues involved in nucleotide binding and catalysis.

ATPases and Hydrolases

ATPases and hydrolases represent a major class of enzymes studied using this compound. This photoaffinity label has been instrumental in understanding the complex mechanisms of these enzymes in both bacterial and mammalian systems.

In bacterial systems, this compound has been crucial for dissecting the structure and function of essential ATPases.

The Escherichia coli transcription termination factor Rho, an ATP-dependent RNA helicase, has been a key target of studies involving this compound. Research has shown that this compound is not only a photoaffinity labeling agent but also a substrate for Rho, interacting with its active site in a manner similar to ATP. Upon UV irradiation, this compound forms a covalent bond with Rho, leading to the inactivation of its ATPase activity. This inactivation can be prevented by the presence of ATP, confirming the specificity of the interaction. Through the use of radiolabeled this compound, a single peptide, spanning from Glycine-174 to Lysine-184, was identified as the binding site. Further analysis pinpointed Lysine-181 as the specific amino acid that is modified. The modification of just one subunit per Rho hexamer is sufficient to inactivate the entire complex, suggesting a cooperative interaction between the active sites during RNA-dependent ATP hydrolysis.

Another significant application has been in the study of the V-type Na+-ATPase from Enterococcus hirae. Photoaffinity labeling experiments using 8-azido-[α-³²P]ATP have successfully identified nucleotide-binding sites on this enzyme. Both the A and B subunits of the V-ATPase were shown to be labeled by the ATP analog. Subsequent digestion of the labeled subunits with lysyl endopeptidase allowed for the identification of the specific peptide fragments containing the bound nucleotide. For the A subunit, the labeled fragment corresponded to residues Arginine-423 to Lysine-494. In the B subunit, the labeled peptide was identified as the region from Phenylalanine-404 to Lysine-443. These findings were crucial in demonstrating that the non-catalytic B subunit of this bacterial V-ATPase possesses a nucleotide-binding site, a feature it shares with eukaryotic V-ATPases and F-ATPases.

In mammalian cells, this compound has been extensively used to investigate the structure of complex ATPases like P-glycoprotein and ATP synthase.

P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter family, is responsible for multidrug resistance in cancer cells. Photoaffinity labeling with this compound has been a cornerstone in understanding its mechanism. Studies have shown that a 170 kDa protein, identified as P-gp, is specifically labeled by 8-azido-α-[³²P]ATP in multidrug-resistant cells but not in drug-sensitive parental cells. nih.gov This labeling is inhibited by ATP and GTP, but not by ADP, confirming the specificity for nucleoside triphosphates. nih.gov Further research has demonstrated that both the N-terminal and C-terminal halves of P-gp contain nucleotide-binding domains, and this compound labels both halves. nih.gov Trapping experiments using 8-azido-ADP have identified specific tyrosine residues, Tyr-398 in the N-terminal nucleotide-binding site and Tyr-1041 in the C-terminal site, as primary targets for the photoaffinity label. wikigenes.org These residues are conserved across hamster, mouse, and human P-glycoproteins, highlighting their importance in the catalytic mechanism. wikigenes.org

The mitochondrial F1F0-ATP synthase, a key enzyme in cellular energy metabolism, has also been a subject of intense investigation using this compound. In submitochondrial particles, this compound acts as a substrate for the ATP synthase. nih.gov Upon photoactivation, it covalently binds to and inhibits the enzyme. nih.gov The labeling has been shown to occur primarily on the β subunits, which contain the catalytic sites, with some labeling also detected on the α subunits. nih.gov It has been proposed that the azido-nucleotide binds mainly to the β subunit, but the reactive nitrene generated upon photolysis can cross-link to an amino acid on an adjacent α subunit, suggesting that the binding site is located at an α-β interface. nih.gov

This compound has been instrumental in characterizing the kinetic properties and substrate specificity of various ATPases.

For the E. coli Rho factor, this compound acts as a substrate with a Vmax that is 5% of that for ATP and a Km of 18 µM. It also binds to three sites per Rho hexamer with a dissociation constant (KD) of 100 µM.

In the case of mammalian ATP synthase from submitochondrial particles, this compound is a substrate with a Vmax that is 6% of the Vmax for ATP, while its Km values are similar to those of ATP. nih.gov The inhibition of ATP hydrolysis by the covalently bound analog is directly proportional to the saturation of the enzyme with the inhibitor. nih.gov

Studies on P-glycoprotein have revealed that this compound is an excellent substrate, confirming its suitability as a photoaffinity label for the catalytic sites. nih.gov The specific labeling of P-gp by 8-azido-[α-³²P]ATP is saturable, enhanced by the presence of Mg²⁺, and inhibited by ATP. nih.gov This specificity is crucial for ensuring that the labeling occurs at the physiologically relevant ATP-binding site. For instance, half-maximal inhibition of labeling occurs at an ATP concentration of approximately 10-20 µM for wild-type P-gp. purdue.edu

| Enzyme | Organism/System | Kinetic Parameter | Value | Citation |

| Rho factor | Escherichia coli | K_m for this compound | 18 µM | |

| V_max for this compound | 5% of ATP V_max | |||

| K_D for this compound | 100 µM | |||

| ATP synthase | Mammalian (submitochondrial particles) | V_max for this compound | 6% of ATP V_max | nih.gov |

| K_m for this compound | Similar to ATP | nih.gov | ||

| P-glycoprotein | Human | IC_50 for ATP inhibition of labeling | 10-20 µM | purdue.edu |

Mammalian ATPases (e.g., P-glycoprotein, ATP synthase)

Kinases and Phosphotransferases

Kinases and phosphotransferases, enzymes that catalyze the transfer of phosphate groups, have also been successfully studied using this compound to probe their active sites.

Adenylate kinase, an enzyme that plays a critical role in cellular energy homeostasis by catalyzing the reaction ATP + AMP ⇌ 2 ADP, has been a model system for photoaffinity labeling studies. Research using azidoadenine nucleotides has helped to delineate the ATP and AMP binding domains on the enzyme.

Competition binding studies and enzyme assays have shown that 8-azido analogues of ATP specifically modify the MgATP²⁻ site of adenylate kinase. nih.gov A fluorescent photoaffinity reagent, 8-azido-2'-O-dansyl-ATP (AD-ATP), acts as a reversible and competitive inhibitor in the dark with a KI of 0.25 µM. nih.gov Upon UV illumination, it irreversibly labels and inactivates the enzyme, with each molecule of the label completely inactivating one enzyme molecule, demonstrating high specificity. nih.gov By isolating and sequencing the modified peptides, researchers have identified the regions corresponding to residues K28-L44, T153-K166, and T125-E135 of chicken muscle adenylate kinase as being part of the ATP binding domain. nih.gov

Other phosphotransferases have also been characterized using this photoaffinity label. For example, this compound serves as a substrate for fructose-6-phosphate,2-kinase with a Km of about 1 mM. nih.gov Covalent incorporation of the analog leads to the inactivation of the kinase activity without affecting the associated fructose-2,6-bisphosphatase activity, providing evidence that the two active sites of this bifunctional enzyme are distinct. nih.gov Similarly, in aminoglycoside phosphotransferases, which confer antibiotic resistance, this compound can substitute for ATP in the phosphorylation reaction, indicating that its interaction with the enzyme is catalytically relevant. nih.gov

| Enzyme | Organism/System | Kinetic Parameter | Value | Citation |

| Adenylate Kinase | Rabbit Muscle | K_I for 8-azido-2'-O-dansyl-ATP | 0.25 µM | nih.gov |

| Fructose-6-phosphate,2-kinase | Rat Liver | K_m for this compound | ~1 mM | nih.gov |

Fructose-6-Phosphate,2-Kinase and Fructose-2,6-Bisphosphatase Studies

The bifunctional enzyme Fructose-6-phosphate,2-kinase:Fructose-2,6-bisphosphatase (PFK-2/FBPase-2) plays a pivotal role in regulating glycolysis and gluconeogenesis through the synthesis and degradation of Fructose 2,6-bisphosphate. wikipedia.org Studies utilizing this compound have been instrumental in dissecting the distinct active sites of this enzyme.

In seminal research, this compound was shown to serve as a substrate for the kinase portion of the enzyme, with a Km of approximately 1 mM. nih.gov Upon exposure to UV light, the enzyme-8-azido-ATP complex underwent covalent incorporation of the analog, at a ratio of 0.7 mol per mole of subunit. nih.gov This photoaffinity labeling resulted in a 90% inactivation of the Fructose-6-Phosphate,2-kinase activity, while the Fructose-2,6-bisphosphatase activity remained unaffected. nih.gov

Further investigations involving limited proteolysis by trypsin revealed that photoaffinity labeling with [α-32P]this compound occurred exclusively in the native, intact enzyme (Mr = 55,000) and not in the proteolytic cleavage products that retained some bisphosphatase activity. nih.gov This finding provided strong evidence that the active sites for the kinase and bisphosphatase functions are located in distinct domains of the protein. nih.gov Additionally, studies on the rat liver enzyme showed that ATP or ADP could protect essential sulfhydryl groups from modification by this compound, further implicating these regions in the nucleotide-binding site of the kinase domain. nih.gov

| Enzyme | This compound Finding | Conclusion |

|---|---|---|

| Fructose-6-Phosphate,2-Kinase:Fructose-2,6-Bisphosphatase | Acts as a substrate for the kinase. Covalent labeling inactivates kinase activity by 90% with no loss of bisphosphatase activity. nih.gov | Provides evidence for separate and distinct active sites for the kinase and bisphosphatase functions. nih.gov |

Isocitrate Dehydrogenase Kinase/Phosphatase Analysis

In Escherichia coli, the bifunctional enzyme Isocitrate Dehydrogenase Kinase/Phosphatase (IDH-K/P) regulates the flux of isocitrate through the glyoxylate bypass by reversible phosphorylation. nih.gov Photoaffinity labeling with this compound has been a key technique in understanding the nucleotide-binding properties of this enzyme.

Crucially, the presence of ATP or ADP during irradiation provided protection against the inactivation of both enzymatic functions. nih.govcore.ac.uk The simplest interpretation of these results is that the enzyme possesses only a single ATP-binding site, which is the kinase active site. core.ac.uk The data strongly suggest that the activation of the phosphatase activity by adenine nucleotides is a result of these nucleotides binding to the kinase active site. nih.govcore.ac.uk

| Enzyme | This compound Finding | Conclusion |

|---|---|---|

| Isocitrate Dehydrogenase Kinase/Phosphatase | Covalent attachment at a single site causes parallel loss of both kinase and phosphatase activities. nih.govcore.ac.uk | The enzyme contains a single ATP-binding site, the kinase active site, which also regulates phosphatase activity. nih.govcore.ac.uk |

Creatine Kinase Binding Site Identification

Creatine Kinase is a central enzyme in cellular energy metabolism. Photoaffinity labeling studies using this compound have successfully identified specific regions within the enzyme's ATP-binding domain.

Research has confirmed that this compound acts as a substrate for Creatine Kinase. nih.gov Photolabeling with the analog leads to the inhibition of enzymatic activity, and this photoinsertion shows saturation kinetics, with half-maximal saturation observed at 12 µM of [γ-32P]8N3ATP. nih.gov The specificity of the labeling to the active site was confirmed by the fact that unlabeled ATP could reduce the photoinsertion of the analog. nih.gov

By using immobilized metal affinity chromatography and HPLC to isolate modified peptides after digestion of the photolabeled MM isoform of rabbit cytosolic creatine kinase, researchers pinpointed the site of covalent attachment. nih.gov Sequence analysis revealed that [γ-32P]8N3ATP specifically photoinserted into the peptide region corresponding to Val279-Arg291. nih.gov The equivalent peptide region (Ile279-Arg291) was also shown to be modified in the BB isoform. nih.gov These findings conclude that amino acid residues within the 279-291 region are located within the binding domain for the adenine portion of ATP. nih.gov

| Enzyme | This compound Finding | Identified Site/Residue |

|---|---|---|

| Creatine Kinase (MM and BB isoforms) | Serves as a substrate and inhibits activity upon photolabeling. nih.gov | Photoinserts into the peptide region Val279-Arg291 (MM isoform) and Ile279-Arg291 (BB isoform), identifying part of the adenine-binding domain. nih.gov |

Identification of ATP-Binding Sites in Receptors and Transporters

Atrial Natriuretic Factor Receptor Guanylate Cyclase (ANF-RGC)

Atrial Natriuretic Factor Receptor Guanylate Cyclase (ANF-RGC) is a transmembrane receptor that, upon binding the hormone ANF, produces the second messenger cyclic GMP. nih.gov ATP is an essential component for the transduction of the ANF signal. researchgate.net The use of this compound has been pivotal in validating the direct role of ATP and mapping its binding site.

Studies showed that the ATP photoaffinity probe, [γ-32P]-8-azido-ATP, covalently modifies the ARM (ATP-regulated transduction module) of ANF-RGC. nih.gov This labeling confirmed the existence of a functional ATP-binding pocket. nih.govnih.gov Through detailed analysis, the probe was found to react specifically with the Cys(634) residue within the ATP-binding pocket. nih.gov The target of the reactive nitrene group of this compound was localized to the bond between Cys(634) and Val(635). nih.gov This result not only identified Cys(634) as a key component of the ATP pocket but also experimentally validated the predicted role of Val(635) in the pocket's folding pattern. nih.gov These findings firmly established the direct role of ATP in the ANF signal transduction model for ANF-RGC. nih.gov

| Receptor | This compound Finding | Identified Site/Residue |

|---|---|---|

| Atrial Natriuretic Factor Receptor Guanylate Cyclase (ANF-RGC) | Covalently modifies the ARM domain, confirming a functional ATP-binding pocket. nih.gov | Reacts with Cys(634) and the bond between Cys(634) and Val(635). nih.gov |

Inositol 1,4,5-Trisphosphate Receptors (InsP3R)

Inositol 1,4,5-trisphosphate receptors (InsP3R) are ligand-gated Ca2+ channels on the endoplasmic reticulum membrane, whose activity is potentiated by ATP. nih.gov While several putative ATP-binding motifs (Walker A-type) exist in the receptor's sequence, this compound has been used to confirm direct binding and identify the relevant regions. nih.govnih.gov

Early experiments using 8-azido-[α-32P]ATP established that ATP directly cross-linked to the purified InsP3R from rat cerebellum, with a stoichiometry of one site per receptor monomer. nih.gov More detailed studies on recombinant rat InsP3R1 used 8-azido α32P-ATP in conjunction with controlled proteolysis to map the binding sites more precisely. nih.gov These experiments revealed that ATP cross-linked to two distinct regions of the receptor. nih.govnih.gov The labeled fragments were those predicted to contain the ATPA and ATPB glycine-rich motifs. nih.gov In a similar study on InsP3R-3, only one ATP molecule was bound in a fragment that was predicted to contain the conserved ATPB site. nih.gov These photoaffinity labeling results provided compelling evidence that these specific regions are directly involved in ATP binding. nih.gov

| Receptor | This compound Finding | Identified Site/Residue |

|---|---|---|

| Inositol 1,4,5-Trisphosphate Receptor 1 (InsP3R1) | Cross-links to two distinct regions of the receptor. nih.govnih.gov | Fragments containing the putative ATPA and ATPB binding sites. nih.gov |

| Inositol 1,4,5-Trisphosphate Receptor 3 (InsP3R3) | Cross-links to one region of the receptor. nih.gov | Fragment containing the putative ATPB binding site. nih.gov |

ATP-Sensitive Potassium Channels (Kir6.2)

ATP-sensitive potassium (KATP) channels link cellular metabolism to membrane electrical activity, with the inhibitory effect of ATP being mediated through the pore-forming Kir6.2 subunit. nih.govjci.org Direct photoaffinity labeling with this compound has provided conclusive evidence that ATP binds directly to this subunit.

Studies using membranes from COS-7 cells expressing Kir6.2 demonstrated that the subunit can be directly labeled by 8-azido-[γ-32P]ATP. nih.gov The specificity of this interaction was shown by a ~50% reduction in labeling in the presence of 100 µM ATP. nih.gov Furthermore, mutations in the N-terminus (R50G) and C-terminus (K185Q) of Kir6.2, which are known to reduce the channel's sensitivity to ATP inhibition, also reduced photoaffinity labeling by over 50%. nih.gov These results demonstrate that ATP binds directly to the Kir6.2 subunit and suggest that both the N- and C-terminal intracellular domains contribute to the ATP binding site. nih.gov While this compound effectively blocks Kir6.2 currents, it does so less potently than ATP, with a half-maximal inhibition (Ki) of 2.8 mM compared to 172 µM for ATP. medchemexpress.commedchemexpress.com

| Transporter/Channel | This compound Finding | Identified Site/Residue |

|---|---|---|

| ATP-Sensitive Potassium Channel (Kir6.2 subunit) | Directly photolabels the Kir6.2 subunit. Labeling is reduced by ATP and by mutations that decrease ATP sensitivity. nih.gov | Confirms direct ATP binding to Kir6.2 and implicates both N-terminal (e.g., near R50) and C-terminal (e.g., near K185) domains in forming the binding site. nih.gov |

Transporter Associated with Antigen Processing (TAP)

The Transporter Associated with Antigen Processing (TAP) is a heterodimeric protein complex, composed of TAP1 and TAP2 subunits, which belongs to the ATP-binding cassette (ABC) transporter superfamily. embopress.org It plays a critical role in the adaptive immune system by translocating peptides from the cytosol into the endoplasmic reticulum for loading onto major histocompatibility complex (MHC) class I molecules. embopress.orgnih.gov The energy required for this translocation is derived from ATP hydrolysis, making the identification of ATP-binding sites on TAP subunits a key area of research.

Photoaffinity labeling studies using this compound have been instrumental in characterizing the nucleotide-binding domains (NBDs) of TAP. nih.govpnas.orgnih.gov Initial studies focusing on the hydrophilic C-terminal domain of human TAP1 (NBD-TAP1) demonstrated specific binding of 8-azido-[γ-³²P]ATP. This binding was competitively inhibited by the addition of excess unlabeled ATP, with a decreasing order of inhibition efficiency observed for other nucleotides: ATP > GTP > ADP > CTP > AMP. nih.gov Interestingly, under the same experimental conditions, photolabeling of the corresponding domain of TAP2 (NBD-TAP2) was not detected, suggesting a difference in the nucleotide-binding properties of the two subunits. nih.govpnas.org

Further investigations using intact TAP complexes revealed that both TAP1 and TAP2 are photolabeled by this compound, but they exhibit non-equivalent interactions and a cooperative relationship. pnas.orgnih.gov The presence of peptide substrates was found to enhance the photoaffinity labeling of TAP, suggesting a link between peptide binding and the conformational changes at the nucleotide-binding sites. pnas.org These studies, which have successfully demonstrated direct ATP binding to the TAP complex, provide strong support for the model of ATP-dependent peptide translocation. nih.gov

| Protein/Complex | Labeled Subunit(s) | Key Findings |

| Transporter Associated with Antigen Processing (TAP) | TAP1, TAP2 | This compound labeling confirmed direct ATP binding. nih.govpnas.org |

| Isolated NBD-TAP1 | NBD-TAP1 | Specific photolabeling inhibited by ATP and other nucleotides. nih.gov |

| Isolated NBD-TAP2 | - | No significant photolabeling observed. nih.gov |

| Intact TAP Complex | TAP1, TAP2 | Cooperative interaction between NBDs stimulated by peptide binding. pnas.org |

Lysosomal and Chromaffin Granule Membrane ATPases

Lysosomes and chromaffin granules are acidic organelles that utilize proton-pumping ATPases (H+-ATPases) to maintain their low internal pH. These proton pumps are essential for various cellular processes, including protein degradation, neurotransmitter storage, and receptor recycling. Photoaffinity labeling with this compound has been employed to identify and characterize the ATP-binding subunits of these important enzymes.

Studies on rat liver lysosomal (tritosomal) H+-ATPase and bovine chromaffin granule ATPase have revealed striking similarities in their functional and immunological properties. nih.gov Photolysis with this compound resulted in the inhibition of H+ transport and ATP hydrolysis in both lysosomal and chromaffin granule membranes. nih.gov This inhibition was accompanied by the covalent labeling of a protein with a molecular weight in the range of 70-80 kDa in both organelle preparations. nih.gov

Furthermore, an antibody raised against a purified chromaffin granule proton pump preparation was found to react with a protein of approximately 70 kDa in both chromaffin granule and lysosomal membranes. nih.gov The fact that this immunologically similar protein is also the one that is photolabeled by this compound suggests that it plays a crucial role in ATP binding and/or hydrolysis in both the lysosomal and chromaffin granule H+-ATPases. nih.gov These findings highlight the utility of this compound in identifying functionally important and evolutionarily conserved subunits in related ion-pumping ATPases.

| Organelle | Enzyme | Labeled Protein Size | Key Findings |

| Lysosome (Tritosome) | H+-ATPase | ~70-80 kDa | This compound inhibits H+ transport and ATP hydrolysis, labeling a ~70-80 kDa protein. nih.gov |

| Chromaffin Granule | H+-ATPase | ~70 kDa | This compound inhibits H+ pump function and labels a ~70 kDa protein that is immunologically similar to the lysosomal protein. nih.gov |

Probing Nucleotide-Binding Proteins Involved in Nucleic Acid Metabolism

The metabolism of nucleic acids, encompassing processes like DNA replication, repair, recombination, and transcription, is orchestrated by a vast array of proteins that utilize the chemical energy stored in nucleotides. This compound has been a key reagent in dissecting the nucleotide-binding properties of these essential enzymes.

DNA-Binding Proteins (e.g., RecA protein, RecF protein)

RecA Protein: The Escherichia coli RecA protein is a central player in homologous recombination and DNA repair. nih.gov Its functions are critically dependent on its ability to bind and hydrolyze ATP. ucdavis.edu Photoaffinity labeling studies with this compound have been pivotal in identifying the ATP-binding site of RecA. nih.govnih.gov

Covalent modification of RecA with 8-azido-[α-³²P]ATP was shown to be specific for the ATP hydrolytic site. nih.gov The binding of the photoprobe was competitively inhibited by ATP and its analogs, and this compound itself was efficiently hydrolyzed by RecA in the presence of single-stranded DNA. nih.gov Through proteolytic digestion and peptide analysis, a single tryptic fragment spanning amino acid residues 257-280 was identified as the primary site of this compound attachment. nih.govnih.gov Further analysis pinpointed Tyrosine-264 as the exclusive amino acid residue modified by the photoaffinity label. nih.govcapes.gov.br These studies provided direct evidence for the location of the ATP-binding pocket within the RecA protein. nih.govnih.gov

RecF Protein: The RecF protein of E. coli is another important component of the DNA recombination and repair machinery. nih.govcapes.gov.br Using this compound, researchers have demonstrated that RecF protein possesses a specific ATP-binding site. nih.govcapes.gov.br The photo-cross-linking of this compound to RecF was significantly stimulated by the presence of both single-stranded and double-stranded DNA, suggesting that DNA binding enhances the protein's affinity for ATP. nih.govcapes.gov.br These findings indicate that RecF has independent binding sites for both DNA and ATP, and that the interaction between these sites is crucial for its function. nih.govcapes.gov.br

| Protein | Organism | Labeled Residue/Region | Key Findings |

| RecA | E. coli | Tyrosine-264 | This compound specifically labels the ATP hydrolytic site, identifying Tyr-264 within the 257-280 amino acid region as the key binding residue. nih.govnih.gov |

| RecF | E. coli | Not specified | Demonstrates specific ATP binding that is enhanced by the presence of DNA, indicating independent but cooperative binding sites. nih.govcapes.gov.br |

RNA Polymerases and Transcription Factors (e.g., E. coli RNA polymerase, Rotavirus VP1)

E. coli RNA Polymerase: DNA-dependent RNA polymerase from E. coli is the central enzyme responsible for transcription. This compound has been utilized as a photoaffinity analog to probe the architecture of its active site. nih.gov It acts as a competitive inhibitor with respect to ATP incorporation during RNA synthesis. nih.gov Upon UV irradiation, [γ-³²P]-8-azido-ATP covalently labels the polymerase, with the major incorporation of the radioactive label occurring in the β' and σ subunits, and minor labeling in the β and α subunits. nih.gov This labeling pattern was protected by the presence of excess ATP but not UTP, confirming the specificity of the interaction. nih.gov These results suggest that the β' and σ subunits are major components of the active site, while the β and α subunits are located in close proximity. nih.gov

Rotavirus VP1: Rotaviruses are a major cause of gastroenteritis and possess their own RNA-dependent RNA polymerase activity within the viral core. nih.govasm.org Identifying the specific protein responsible for this activity was challenging due to the structural integrity required for function. nih.gov Using this compound, researchers were able to identify the viral RNA polymerase. nih.govasm.org When single-shelled rotavirus particles were exposed to UV light in the presence of [α-³²P]azido-ATP, the structural protein VP1 was specifically radiolabeled. nih.govasm.org This labeling correlated with a decrease in the synthesis of viral mRNA. nih.govasm.org In the absence of UV light, VP1 was not labeled, and the virus could utilize this compound as a substrate for transcription. nih.govasm.org These findings conclusively identified VP1 as the rotavirus RNA-dependent RNA polymerase. nih.govasm.orgwikigenes.org

| Enzyme | Organism/Virus | Labeled Subunit(s) | Key Findings |

| DNA-dependent RNA Polymerase | E. coli | β', σ (major), β, α (minor) | This compound acts as a competitive inhibitor and labels subunits involved in the active site. nih.gov |

| RNA-dependent RNA Polymerase | Rotavirus | VP1 | Specific photolabeling of VP1 identified it as the viral polymerase. nih.govasm.org |

2-5A Synthetase and RNase L System

The 2-5A/RNase L system is an integral part of the innate immune response to viral infections, induced by interferons. researchgate.nettandfonline.com 2',5'-oligoadenylate (2-5A) synthetase, upon activation by double-stranded RNA, synthesizes a series of oligoadenylates (2-5A) from ATP. nih.gov These 2-5A molecules then bind to and activate RNase L, a latent endoribonuclease that degrades viral and cellular RNA, thereby inhibiting protein synthesis. researchgate.nettandfonline.com

This compound has been instrumental in studying both components of this system. It serves as a substrate for 2-5A synthetase, allowing for the enzymatic synthesis of photoreactive 2-5A analogs. researchgate.netnih.gov Furthermore, UV irradiation of 2-5A synthetase in the presence of this compound leads to the photoinsertion of the analog into the enzyme's catalytic site. researchgate.nettandfonline.com Photoaffinity labeling of a recombinant human 40-kDa 2-5A synthetase with 8-azido-[α-³²P]ATP, followed by proteolytic digestion and peptide sequencing, identified a pentapeptide (residues 196-200) as the ATP-binding domain. nih.gov Specifically, Lysine-199 was identified as the amino acid directly modified by the photoprobe and was shown to be essential for the enzyme's catalytic activity. nih.govcapes.gov.br

The synthesized 8-azido-2-5A photoprobes have been used to investigate the nucleotide-binding domain of RNase L. nih.gov The [α-³²P]8-azido adenylate trimer 5'-triphosphate was found to covalently photolabel several polypeptides in cell extracts, including an 80,000-dalton protein believed to be RNase L. nih.gov This labeling was specific, as it was inhibited by authentic 2-5A but not by ATP, providing a powerful tool to further characterize the binding and activation of this crucial antiviral enzyme. researchgate.netnih.gov

Elongation Factor-2 (eEF-2) Interactions

Eukaryotic elongation factor 2 (eEF-2) is a key protein in the translation process, catalyzing the GTP-dependent translocation of the ribosome along the mRNA. While its interaction with guanylic nucleotides is well-established, studies have also shown that eEF-2 can bind adenylic nucleotides like ATP and ADP. acs.orgnih.gov

Photoaffinity labeling with 8-azido derivatives of both GTP and ATP has been used to investigate the locations of these nucleotide-binding sites on eEF-2. nih.gov Photolabeling with 8-azido-[γ-³²P]GTP was prevented by GTP and GDP, but only partially by adenylic nucleotides. nih.gov Conversely, photolabeling with 8-azido-[γ-³²P]ATP was inhibited by both adenylic and guanylic nucleotides. nih.gov

To pinpoint the binding sites, the photolabeled eEF-2 was subjected to trypsin digestion and peptide analysis. nih.gov An octapeptide (residues 264-271) was identified as the exclusive site of labeling by 8-azido-[γ-³²P]GTP. nih.gov In contrast, 8-azido-[γ-³²P]ATP was found to label a fragment located in the N-terminal region of the protein. nih.gov These results provided strong evidence for the existence of at least two distinct nucleotide-binding sites on eEF-2: one specific for GTP involved in translocation, and another, located in the N-terminus, that preferentially binds ATP. nih.gov

| Factor | Labeled Region | Nucleotide Specificity | Key Findings |

| Elongation Factor-2 (eEF-2) | Octapeptide (Y264-K271) | GTP | 8-azido-GTP exclusively labeled this peptide, identifying the GTP-binding site. nih.gov |

| Elongation Factor-2 (eEF-2) | N-terminal fragment (~7 kDa) | ATP | This compound labeled this distinct N-terminal region, indicating a separate adenylic nucleotide-binding site. nih.gov |

Characterization of Other ATP-Binding Proteins (e.g., JFC1)

The photoaffinity probe this compound is a valuable tool for identifying and characterizing ATP-binding proteins beyond the well-established examples. Its ability to covalently bind to nucleotide-binding sites upon UV irradiation allows researchers to confirm ATP binding, investigate binding specificity, and probe the structure of these sites.

A notable example is the characterization of the phosphatidylinositol 3,4,5-trisphosphate (PIP3)-binding protein JFC1 as an ATP-binding protein. pnas.org Research demonstrated that JFC1 specifically binds to the radiolabeled ATP analog, 8-azido-[α-³²P]ATP. pnas.orgpnas.org This binding was shown to be specific, as it could be displaced by the presence of unlabeled ATP, with a reported IC₅₀ of 5 μM, indicating that this compound and ATP compete for the same binding site. pnas.org The intensity of the radiolabeled band corresponding to JFC1 in photoaffinity experiments was comparable to that of creatine kinase, a known ATP-binding protein used as a positive control. pnas.org

Further investigation into the nucleotide-binding characteristics of JFC1 revealed a higher affinity for ATP over other nucleotides. Competitive experiments showed that JFC1's affinity for ATP is approximately ten times greater than its affinity for ADP. pnas.orgnih.gov The protein did not show significant binding to GTP. pnas.orgnih.gov JFC1 also exhibits magnesium-dependent ATPase activity, with a Kₘ value of 58 μM and a kcat of 2.27 per minute for ATP hydrolysis. pnas.orgnih.gov Analysis of the amino acid sequence of JFC1 suggested a putative nucleotide-binding site similar to those found in the GHKL ATPase/kinase superfamily. pnas.orgpnas.org However, the characteristics of JFC1's ATP-binding site are considered unique, as the antitumor agent geldanamycin, which inhibits the ATPase activity of Hsp-90 (a member of the GHKL family), did not affect JFC1's ATPase activity. pnas.orgnih.gov

The utility of this compound extends to the study of various other ATP-binding proteins:

Kir6.2: This protein is the pore-forming subunit of the ATP-sensitive potassium (K-ATP) channel. Photoaffinity labeling studies using 8-azido-[γ-³²P]ATP demonstrated that ATP binds directly to the Kir6.2 subunit. This labeling was specific, as it was reduced by approximately 50% in the presence of 100 μM ATP. ox.ac.uk Furthermore, mutations in the N-terminus (R50G) and C-terminus (K185Q) of Kir6.2, which are known to reduce the inhibitory effect of ATP on channel activity, also led to a reduction in photoaffinity labeling by over 50%. ox.ac.uk

Mitochondrial F₁-ATPase: this compound has been used to label nucleotide-binding sites on the mitochondrial F₁-ATPase from Micrococcus luteus. biologiachile.cl Irradiation of the enzyme in the presence of this compound and magnesium ions resulted in the inhibition of its ATPase activity. This inactivation was prevented by the addition of ATP or ADP prior to irradiation, confirming the specificity of the labeling at the nucleotide-binding sites. biologiachile.cl Interestingly, studies on isolated mitochondrial F₁ from bovine heart showed that while 2-azido-ATP binds with high affinity, this compound does not bind as readily to the high-affinity sites. nih.gov

Carbamoyl Phosphate Synthetase I (CPS I): this compound served as a photoaffinity label for two distinct ATP sites on rat liver CPS I. nih.gov In the absence of UV light, this compound acted as a competitive inhibitor with respect to ATP. Upon UV irradiation, it caused irreversible inactivation, which could be prevented by the presence of ATP. Complete inactivation required the incorporation of two moles of this compound per mole of the enzyme. nih.gov

Research Findings on this compound Labeling of Various Proteins

| Protein | Key Findings from this compound Labeling | Kinetic/Binding Parameters |

|---|---|---|

| JFC1 | Specifically crosslinks to 8-azido-[α-³²P]ATP. Binding is displaced by unlabeled ATP. Binds ATP with 10x higher affinity than ADP and does not bind GTP. | IC₅₀ (ATP displacement): 5 μM pnas.org Kₘ (for ATP): 58 μM pnas.orgnih.gov kcat: 2.27 min⁻¹ pnas.orgnih.gov |

| Kir6.2 | Directly labeled by 8-azido-[γ-³²P]ATP. Labeling is reduced by unlabeled ATP and by mutations that decrease ATP sensitivity. | Labeling reduced by ~50% with 100 μM ATP. ox.ac.uk |

| Mitochondrial F₁-ATPase (M. luteus) | Inactivation by photo-labeling is protected by the presence of ATP or ADP. | Not specified in the provided text. |

| Carbamoyl Phosphate Synthetase I | Acts as a competitive inhibitor in the dark. Irreversibly inactivates upon UV irradiation, labeling two distinct ATP sites. | 2 mol of this compound per mol of enzyme required for complete inactivation. nih.gov |

Conclusion

8-Azido-ATP has proven to be an exceptionally versatile and powerful tool in biochemical research. Its ability to mimic the natural substrate ATP, combined with its photo-inducible reactivity, has allowed scientists to identify and characterize a vast number of ATP-binding proteins, elucidate complex enzymatic mechanisms, and probe the structure of nucleotide-binding sites. From ion channels and transporters to kinases, ATPases, and viral enzymes, the applications of this photoaffinity probe have significantly advanced our understanding of fundamental cellular processes. The continued use and development of nucleotide analogs like this compound will undoubtedly continue to illuminate the intricate molecular interactions that govern life.

Mechanistic Investigations and Functional Insights Derived from 8-azido-atp Studies

Dissection of Catalytic Mechanisms and Allosteric Regulation

The use of 8-Azido-ATP has been instrumental in identifying key amino acid residues and domains involved in the catalytic activity and allosteric regulation of various enzymes. By covalently modifying ATP-binding sites, researchers can pinpoint critical components of the catalytic machinery.

One notable example is the study of the recombinant human 40-kDa 2',5'-oligoadenylate synthetase (2-5A synthetase). Photoaffinity labeling with 8-azido-[α-³²P]ATP led to the identification of a specific pentapeptide sequence, D¹⁹⁶FLKQ²⁰⁰, as the ATP-binding domain. nih.gov Within this sequence, lysine 199 was identified as the specific amino acid modified by the photoprobe. nih.gov Further investigation through site-directed mutagenesis, where lysine 199 was replaced with arginine or histidine, revealed that while the mutant enzymes could still bind this compound and the allosteric activator poly(I)·poly(C), they were catalytically inactive. nih.gov This demonstrated that lysine 199 is essential for the formation of a productive enzyme-ATP-dsRNA complex and subsequent enzymatic activity. nih.gov

In the context of ATP synthase, studies with this compound have provided insights into its cooperative catalytic mechanism. It was observed that this compound acts as a substrate for ATP synthase, albeit with a lower maximal velocity (Vmax) than ATP, while maintaining similar Michaelis constants (Km). nih.gov Photo-inactivation studies with this compound suggested that the apparent negative cooperativity of ATP hydrolysis is not due to two different catalytic sites or cooperativity between them, but rather from the interaction between catalytic and regulatory sites. nih.gov

Furthermore, investigations into the ANF-RGC (Atrial Natriuretic Factor-Receptor Guanylate Cyclase) have utilized 8-azido-[α³²P]-ATP to explore its allosteric regulation by ATP. nih.gov These studies have challenged previous models by demonstrating that ATP allosterically modifies the ARM (ATP Regulatory Module) domain, which is a primary step in the activation of ANF-RGC. nih.gov

The research on P-glycoprotein (Pgp) has also benefited from the use of this compound to understand its catalytic cycle. Studies have shown that ATP hydrolysis, which can be mimicked by the trapping of 8-azido-ADP in the presence of vanadate, leads to a significant conformational change that reduces the affinity of the transporter for its substrates. pnas.org This highlights a direct link between the catalytic event of ATP hydrolysis and the functional modulation of the transporter. pnas.org

| Enzyme/Protein | Key Finding with this compound | Implication for Catalysis/Regulation |

| 2',5'-Oligoadenylate Synthetase | Identified Lysine 199 within the D¹⁹⁶FLKQ²⁰⁰ sequence as the ATP-binding site. nih.gov | Lysine 199 is crucial for the formation of a catalytically active complex. nih.gov |

| ATP Synthase | Revealed that apparent negative cooperativity in ATP hydrolysis stems from interactions between catalytic and regulatory sites. nih.gov | Provides a more nuanced understanding of the allosteric regulation of ATP synthase activity. nih.gov |

| ANF-RGC | Showed that ATP binding to the ARM domain is a primary allosteric activation step. nih.gov | Redefines the signaling mechanism of ANF-RGC, emphasizing the role of allosteric modification by ATP. nih.gov |

| P-glycoprotein (Pgp) | Demonstrated that ATP hydrolysis, mimicked by 8-azido-ADP trapping, reduces substrate affinity. pnas.org | Links the catalytic step of ATP hydrolysis to a major conformational and functional change in the transporter. pnas.org |

Probing Conformational Dynamics of Nucleotide-Binding Domains

The study of conformational changes in nucleotide-binding domains (NBDs) is crucial for understanding the function of many proteins, particularly molecular motors and transporters. This compound and its derivatives have been employed to "trap" proteins in specific nucleotide-bound states, allowing for the characterization of these dynamic structures.

In the case of ABC transporters like P-glycoprotein, the "alternating access" model describes how the transporter switches between inward- and outward-facing conformations, driven by ATP binding and hydrolysis at the NBDs. nih.gov The use of 8-azido-[α³²P]-ATP has been pivotal in studying these transitions. For instance, by using vanadate to trap a post-hydrolysis state, researchers have shown that 8-azido-[α³²P]-ADP gets trapped in the catalytic sites of P-gp. nih.gov This has allowed for the investigation of the NBD dimerized state, which is essential for ATP hydrolysis. nih.gov

Studies on a heterodimeric ABC transporter, BmrCD, have further elucidated the conformational cycle. elifesciences.org While not directly using this compound in this specific study, the principles of using nucleotide analogs to probe conformational states are well-established. These studies reveal previously unobserved structural intermediates of the NBDs that arise from the asymmetric configuration of the catalytically inequivalent nucleotide-binding sites. elifesciences.org The transition from an inward- to an outward-facing conformation of the transmembrane domains (TMDs) is shown to be exclusively driven by ATP hydrolysis. elifesciences.org

The ability to photo-crosslink this compound within the NBDs provides a snapshot of the protein's conformation at the moment of irradiation. This has been particularly useful in understanding the architecture of the ATP-binding pocket. For example, in the F1-ATPase, this compound was found to label amino acids in both the α and β subunits, suggesting that the nucleotide-binding site is located at the interface of these subunits. nih.gov This provides direct structural information about the NBD in its functional state.

| Protein System | Technique/Approach | Insight into Conformational Dynamics |

| P-glycoprotein (Pgp) | Trapping of 8-azido-[α³²P]-ADP with vanadate. nih.gov | Allows for the study of the NBD dimerized, post-hydrolysis state, which is a key intermediate in the transport cycle. nih.gov |

| BmrCD (ABC Transporter) | Use of nucleotide analogs to probe different states. elifesciences.org | Revealed asymmetric structural intermediates of the NBDs and that the power stroke of the TMDs is driven by ATP hydrolysis. elifesciences.org |

| F1-ATPase | Photo-crosslinking with this compound. nih.gov | Showed that the nucleotide-binding site is at the interface of the α and β subunits, providing a structural snapshot of the NBD. nih.gov |

Analysis of Nucleotide Specificity and Competition

A fundamental aspect of characterizing an ATP-binding protein is to determine its specificity for ATP over other nucleotides. This compound is an excellent tool for such investigations through competition assays. In these experiments, the photo-labeling of a protein with radiolabeled this compound is performed in the presence of increasing concentrations of non-labeled competitor nucleotides. A reduction in labeling indicates that the competitor nucleotide binds to the same site.

Studies on the PIP3-binding protein JFC1 have utilized this approach to demonstrate its nucleotide-binding specificity. nih.gov Crosslinking of JFC1 with 8-azido-[α-³²P]ATP was shown to be effectively competed by unlabeled ATP but not significantly by GTP, indicating a clear preference for adenine nucleotides. nih.gov Furthermore, these competition experiments revealed that JFC1 has a tenfold higher affinity for ATP than for ADP, suggesting a mechanism for nucleotide exchange after hydrolysis. nih.gov

Similarly, the nucleotide specificity of the synaptic vesicle protein SVOP was investigated using this compound. nih.govplos.org Competition experiments showed that ATP, GTP, and NAD all inhibited the labeling of SVOP by this compound. nih.gov Dose-dependent studies further revealed that SVOP has the highest affinity for NAD, followed by ATP, distinguishing it from the related protein SV2, which binds ATP and NAD with equal affinity. nih.gov

The specificity of poly(A) polymerase (PAP) has also been examined using this compound in competition assays. researchgate.net The cross-linking of this compound to PAP was competed by ATP, but also to varying degrees by other nucleotides such as GTP, CTP, and UTP, providing a profile of the enzyme's substrate specificity. researchgate.net

In the context of P-glycoprotein, competition experiments with various nucleotides and nucleotide analogs against this compound have been used to characterize the nucleotide-binding sites. nih.gov For example, AMP-PNP was shown to be a competitive inhibitor of ATP hydrolysis, indicating it binds to the same catalytic site. nih.gov

| Protein | Competitor Nucleotides Tested | Finding on Specificity |

| JFC1 | ATP, GTP, ADP. nih.gov | High specificity for ATP over GTP; tenfold higher affinity for ATP than ADP. nih.gov |

| SVOP | ATP, GTP, CTP, UTP, NAD, etc. nih.govplos.org | Binds multiple nucleotides, with the highest affinity for NAD, followed by ATP and GTP. nih.gov |

| Poly(A) Polymerase (PAP) | ATP, GTP, CTP, UTP, dATP, etc. researchgate.net | Shows a preference for ATP, but other nucleotides can also compete for binding. researchgate.net |

| P-glycoprotein (Pgp) | ATP, 8AzidoATP. pnas.org | Both ATP and 8AzidoATP bind to the catalytic sites, with ATP binding not significantly affecting substrate interaction until hydrolysis occurs. pnas.org |

Understanding Protein-Ligand Interaction Stoichiometry

Determining the stoichiometry of nucleotide binding is essential for understanding the functional cycle of many ATP-dependent enzymes, particularly those with multiple nucleotide-binding sites. This compound has been instrumental in quantifying the number of ATP molecules that bind to a protein.

In studies of the ATP synthase from submitochondrial particles, it was found that a maximum of two moles of this compound or 8-azido-ADP could bind per mole of the enzyme complex. nih.gov This two-site binding stoichiometry is crucial for the proposed models of ATP synthesis and hydrolysis, where the two catalytic sites may function cooperatively. nih.gov The distribution of the label between the α and β subunits (23% and 77%, respectively) further provided details on the location of these binding sites. nih.gov

Research on ABC transporters, which typically have two NBDs, has also utilized this compound to probe the stoichiometry of nucleotide binding. For instance, studies on ABCB10 have employed this compound to investigate ATP binding and hydrolysis. baseclick.eu The dimerization of the NBDs of ABC proteins, which is a prerequisite for catalytic activity, is thought to be dependent on the binding of two ATP molecules. Studies using this compound have helped to confirm that ATP binding to both sites is necessary for this dimerization to occur. baseclick.eu

In the case of P-glycoprotein, while it has two NBDs, some studies have indicated that under certain conditions, it can be arrested in an occluded state with a 1:1 stoichiometry of tightly bound ATP. nih.gov This was observed in a catalytically inactive mutant of Pgp, highlighting an asymmetric nature of the catalytic cycle where the two NBDs may not be functionally identical at all times. nih.gov

| Protein/Complex | Determined Stoichiometry (Ligand:Protein) | Significance |

| ATP Synthase | 2:1 (this compound/ADP : Enzyme). nih.gov | Supports models involving two cooperative catalytic sites for ATP synthesis/hydrolysis. nih.gov |

| ABC Transporters (general) | 2:1 (ATP : Dimer). baseclick.eu | Confirms that the binding of two ATP molecules is necessary for the dimerization of the NBDs, a key step in the transport cycle. baseclick.eu |

| P-glycoprotein (mutant) | 1:1 (ATP : Pgp). nih.gov | Suggests an asymmetric catalytic cycle where the two NBDs may have different roles or states at different points in the cycle. nih.gov |

Contributions to Signal Transduction Pathway Research

This compound has also made significant contributions to our understanding of signal transduction pathways where ATP plays a role as a signaling molecule or is required for the function of key pathway components.

In the study of bacterial chemotaxis, ATP is required for the signal transduction pathway that controls flagellar rotation. asm.org Investigations using 8-azido-[α-³²P]ATP and 8-azido-[γ-³²P]ATP have demonstrated binding to the CheY protein, a key component in this pathway. asm.org This binding was inhibited by unlabeled ATP, indicating specificity. asm.org The findings support a model where ATP binding to CheY is necessary to convert it to an active form that can then interact with the flagellar motor switch. asm.org

The identification of a plant receptor for extracellular ATP, a crucial signaling molecule in plants, was facilitated by the use of this compound. baseclick.eu This discovery has opened up new avenues for understanding how plants respond to their environment and to damage.

Furthermore, as previously mentioned, the study of ANF-RGC activation by ATP using this compound has provided a new paradigm for its signaling mechanism. nih.gov This research demonstrates that ATP acts as an allosteric modulator, a finding that has broad implications for understanding how receptor guanylate cyclases are regulated. nih.gov

| Signal Transduction Pathway | Protein/System Studied | Contribution of this compound |

| Bacterial Chemotaxis | CheY protein. asm.org | Demonstrated direct and specific binding of ATP to CheY, supporting its role in activating the protein for signal transmission to the flagellar motor. asm.org |

| Plant Extracellular ATP Signaling | Plant receptor for ATP. baseclick.eu | Facilitated the identification of a key receptor involved in plant signaling. baseclick.eu |

| ANF-RGC Signaling | ANF-RGC. nih.gov | Revealed that ATP acts as an allosteric modifier of the receptor, providing a new model for its activation and signal transduction. nih.gov |

Methodological Approaches in 8-azido-atp Photoaffinity Labeling Experiments

Optimization of UV Irradiation Parameters for Cross-linking

The covalent cross-linking of 8-azido-ATP to its target protein is initiated by UV irradiation, which converts the chemically inert azido group into a highly reactive nitrene. baseclick.eunih.gov The parameters of this UV exposure are critical for maximizing the efficiency of specific labeling while minimizing non-specific interactions and potential damage to the protein.

The choice of UV wavelength is a key consideration. While short-wave UV (254 nm) can be used, middle-wave UV lamps are often preferred. ucdavis.edu The absorption maximum of this compound is at 281 nm, with a tail extending to approximately 320 nm, which overlaps well with the emission spectra of middle-wave lamps. baseclick.euucdavis.edujenabioscience.comjenabioscience.com A significant advantage of using wavelengths longer than 254 nm is the reduction of light absorption by native nucleotides that might be present in competitive binding assays, thus avoiding experimental complications. ucdavis.edu

The duration and intensity of UV irradiation must also be carefully controlled. arvojournals.org The goal is to provide sufficient energy to activate the azido group without causing extensive damage to the protein structure, which could lead to non-specific cross-linking or loss of biological activity. For instance, in studies with the RecA protein, an irradiation time of 1 minute was typically used, but this was reduced to 15 seconds in the presence of DNA to minimize potential damage. ucdavis.edu The efficiency of cross-linking, defined as the moles of this compound per mole of protein, can vary significantly depending on the experimental conditions, ranging from 10% to as high as 80%. ucdavis.edu It is important to note that 100% cross-linking efficiency is not a prerequisite for a successful experiment; the key is that the amount of covalently bound this compound is proportional to the amount specifically bound at the moment of irradiation. ucdavis.edu

Strategies for Isolation and Purification of Labeled Biomolecules

Following successful photoaffinity labeling, the covalently modified biomolecules must be isolated and purified from the complex mixture of unreacted reagents and other cellular components. A common initial step is size-exclusion chromatography to separate the labeled protein from smaller molecules like unbound this compound. instras.com

For more specific purification, affinity-based methods are often employed, particularly when the this compound is tagged with a handle like biotin. The biotinylated proteins can be captured on a solid support functionalized with streptavidin or avidin. nih.gov After washing away non-specifically bound components, the labeled proteins can be eluted. Another approach involves using cyclodextrin-functionalized resins to capture proteins labeled with chromophores. instras.com

Immunoprecipitation is another powerful technique, especially when a specific antibody against the protein of interest is available. After photoaffinity labeling, the protein can be selectively precipitated from the mixture using the antibody. purdue.edu In some cases, antibodies that specifically recognize the this compound adduct itself have been used to identify labeled proteins. nih.gov

For proteins that have been radiolabeled with [α-³²P]this compound or [γ-³²P]this compound, sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a standard method for separation. jbiochemtech.com The labeled proteins can then be visualized by autoradiography or phosphorimaging. nih.govjbiochemtech.com The band corresponding to the protein of interest can be excised from the gel for further analysis.

Identification of Labeled Residues through Proteomic Techniques

The ultimate goal of many photoaffinity labeling experiments is to pinpoint the exact amino acid residues that form the ATP-binding site. This is achieved through a combination of proteomic techniques that involve digesting the labeled protein into smaller peptides and then identifying the modified fragments.

Enzymatic Digestion and Peptide Mapping

Once the labeled protein is purified, it is subjected to enzymatic digestion to generate a mixture of smaller peptides. Trypsin is a commonly used protease that cleaves proteins at the carboxyl side of lysine and arginine residues. nih.gov Other proteases, such as chymotrypsin or endoproteinase Lys-C, can also be used to generate different sets of peptides, which can be helpful for confirming the labeled site. jbiochemtech.comnih.gov

The conditions for digestion, such as the enzyme-to-protein ratio and incubation time, need to be optimized to ensure complete and specific cleavage. In some cases, denaturation of the protein with agents like urea may be necessary to allow the protease access to all cleavage sites. jbiochemtech.com The resulting mixture of peptides, often referred to as a peptide map, contains the covalently attached this compound (or its remnant after cross-linking) on a specific peptide. biologiachile.cl